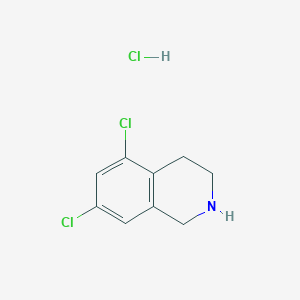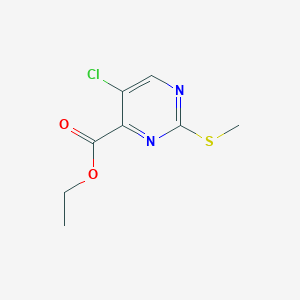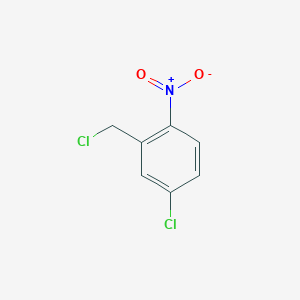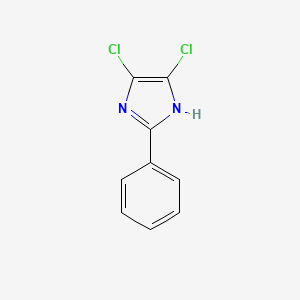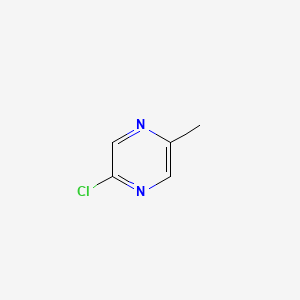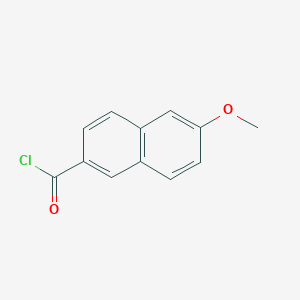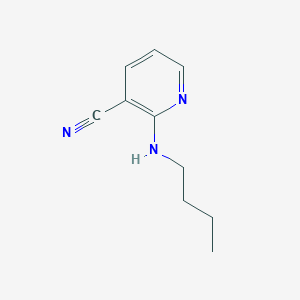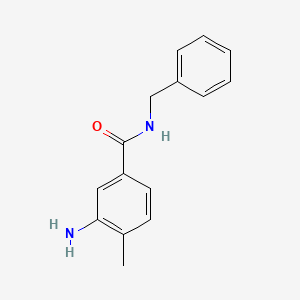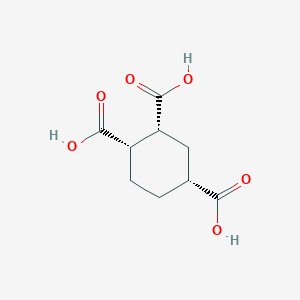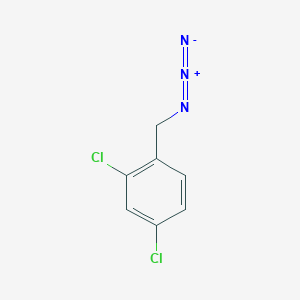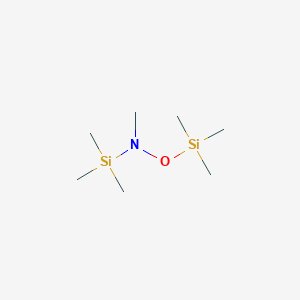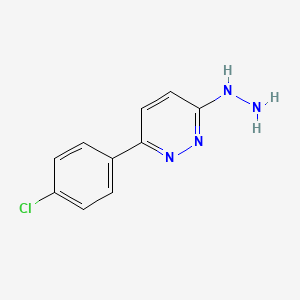
3-(4-Chlorophenyl)-6-hydrazinopyridazine
Descripción general
Descripción
3-(4-Chlorophenyl)-6-hydrazinopyridazine (3-CPH) is an organic compound composed of two nitrogen, four carbon, and five hydrogen atoms. It is a member of the hydrazinopyridazine family, which is a type of heterocyclic compound that can be used in a variety of scientific applications. 3-CPH is a versatile compound, with a wide range of uses in scientific research, including in the synthesis of peptides, and in the study of the biochemical and physiological effects of the compound. In
Aplicaciones Científicas De Investigación
Synthesis and Biotransformation
- Chemotherapeutics and Biological Properties: Derivatives of 3-hydrazinopyridazine, including 3-(4-Chlorophenyl)-6-hydrazinopyridazine, show potential in chemotherapy and as anti-inflammatory agents, CNS depressants and stimulants, and anti-hypertensives. Specifically, some compounds demonstrate peripheral vasodilator properties with improved potency and safety compared to other drugs like hydralazine and dihydralazine. Recent studies also explore compounds with combined vasodilating and beta-adrenoceptor blocking activity (Pinza & Pifferi, 1994).
Antimicrobial and Antifungal Applications
- Synthesis of Pryrazolo-Pyridazine Derivatives for Antimicrobial Activities: Newly synthesized pryrazolo-pyridazine derivatives, including compounds related to this compound, have shown significant antibacterial and antifungal activities against multiple microbial strains. These compounds, particularly 4d, 4e, and 4f, demonstrate broad-spectrum antimicrobial action (Patel & Maru, 2017).
Anticancer and Antitubercular Activities
- Synthesis of Pyridazine Derivatives for Anticancer Evaluation: The synthesis of 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones and their derivatives demonstrates significant potential in anticancer and antitubercular activities. These compounds, including those related to this compound, have been pharmacologically screened for effectiveness against hepatitis A virus (HAV) (Flefel et al., 2017).
Neuropharmacological Applications
- Anticonvulsant and Muscle Relaxant Activities: Derivatives of this compound have been evaluated for anticonvulsant activity and muscle relaxant activity. Specific compounds have shown promising results in models for maximal electroshock and pentylenetetrazole-induced generalized convulsions, comparing favorably to standard drugs like phenytoin and diazepam (Sharma et al., 2013).
Novel Synthetic Pathways
- Synthesis of Novel Pyrimido[4,5-c]pyridazine Derivatives: The synthesis of novel pyrimido[4,5-c]pyridazine and s-triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine derivatives using 3-chloro-5,6-diphenylpyridazine-4-carbonitrile demonstrates the versatility of pyridazine derivatives in creating a variety of new compounds with potential biological activities (Abdel Moneam, 2004).
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-Chlorophenyl)-6-hydrazinopyridazine may also interact with various biological targets.
Mode of Action
Related compounds have been reported to exhibit antioxidant and immunomodulatory properties . This suggests that this compound might interact with its targets to modulate oxidative stress and immune responses.
Biochemical Pathways
Similar compounds have been found to modulate oxidative stress and inflammatory pathways . Therefore, it is plausible that this compound may also influence these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties may also apply to this compound, impacting its bioavailability and therapeutic potential.
Result of Action
Cmi, a related compound, has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system . Similar effects might be expected from this compound.
Propiedades
IUPAC Name |
[6-(4-chlorophenyl)pyridazin-3-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCTXHPEZWKVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508205 | |
| Record name | 3-(4-Chlorophenyl)-6-hydrazinylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60478-25-3 | |
| Record name | 3-(4-Chlorophenyl)-6-hydrazinylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


